![molecular formula C14H13N5O B2707226 2-(2-Pyridin-2-yl-1H-benzimidazol-1-yl)acetohydrazide CAS No. 330470-68-3](/img/structure/B2707226.png)
2-(2-Pyridin-2-yl-1H-benzimidazol-1-yl)acetohydrazide
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Description
Scientific Research Applications
Redox Shuttle-Based Electrolytes for Dye-Sensitized Solar Cells
- Application : Researchers have investigated the use of 2-(2-pyridinyl)-1H-benzimidazole-1-acetic acid as a redox shuttle in DSSCs. It can facilitate electron transfer between the dye and the electrode, improving cell efficiency .
Chelating Fluorescent Ligand in Coordination Chemistry
- Application : This compound serves as a chelating fluorescent ligand. It forms complexes with metal ions, and its fluorescence properties make it useful for studying metal-ligand interactions and designing luminescent materials .
Synthesis of Bis(diimine) Ligands
- Application : Researchers have used 2-(2-pyridinyl)-1H-benzimidazole-1-acetic acid to synthesize new bis(diimine) ligands. These ligands contain different diimine fragments linked by a bridging group, enabling diverse applications in catalysis and material science .
Anti-Tubercular Potential
- Application : Pandey et al. synthesized derivatives of 2-(2-pyridinyl)-1H-benzimidazole-1-acetic acid and evaluated their anti-tubercular potential against Mycobacterium tuberculosis strains. These compounds may contribute to the development of new TB drugs .
Materials Science and Supramolecular Chemistry
properties
IUPAC Name |
2-(2-pyridin-2-ylbenzimidazol-1-yl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c15-18-13(20)9-19-12-7-2-1-5-10(12)17-14(19)11-6-3-4-8-16-11/h1-8H,9,15H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTZAUGOCGFTHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NN)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501328105 |
Source
|
Record name | 2-(2-pyridin-2-ylbenzimidazol-1-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501328105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49649196 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2-Pyridin-2-yl-1H-benzimidazol-1-yl)acetohydrazide | |
CAS RN |
330470-68-3 |
Source
|
Record name | 2-(2-pyridin-2-ylbenzimidazol-1-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501328105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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